3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid
Description
3-[4-(4-Methylbenzoyl)piperazin-1-yl]propanoic acid is a piperazine-based carboxylic acid derivative characterized by a 4-methylbenzoyl substituent on the piperazine ring and a propanoic acid side chain. The 4-methylbenzoyl group enhances lipophilicity compared to simpler aryl substituents, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12-2-4-13(5-3-12)15(20)17-10-8-16(9-11-17)7-6-14(18)19/h2-5H,6-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWICPHNWKECLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid typically involves the reaction of 4-methylbenzoyl chloride with piperazine, followed by the addition of propanoic acid. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-propanoic acid derivatives, which are often modified at the piperazine nitrogen to tune pharmacological activity. Below is a comparative analysis with structurally analogous compounds from the evidence:
Structural and Functional Differences
Notes:
- *Estimated molecular weight based on structural analogs.
- † Includes salt form (e.g., dihydrochloride).
Pharmacological and Physicochemical Comparisons
- Receptor Binding: Compounds like 3-(4-(11H-dibenzo[b,e][1,4]azepin-6-yl)piperazin-1-yl)propanoic acid () exhibit dual H1/5-HT2A receptor modulation for sleep disorders, suggesting that bulkier aromatic substituents (e.g., dibenzoazepin) enhance multi-target activity compared to simpler aryl groups .
- Synthetic Accessibility : The benzoyl group in the target compound may introduce challenges in regioselective synthesis compared to phenyl or pyridinyl analogs, which are more commonly reported in catalog entries (e.g., ).
Research and Development Insights
- Gaps in Data: No direct pharmacokinetic or in vivo efficacy data were found for the target compound, unlike its analogs (e.g., antitumor activity for pyrimidinyl derivatives in ).
Biological Activity
3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid is a synthetic compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol. Its unique structure, characterized by the presence of a piperazine ring and a 4-methylbenzoyl group, suggests potential biological activities that warrant investigation. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicine.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzoyl chloride with piperazine, followed by the addition of propanoic acid. Common solvents include dichloromethane, and bases such as triethylamine are often used to facilitate the reaction. This method allows for high yields and purity of the final product.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in biological systems. The piperazine moiety may facilitate binding to various targets, potentially modulating their activity. Research indicates that compounds with similar structures can act as ligands for neurotransmitter receptors, suggesting that this compound may exhibit neuroactive properties .
Pharmacological Properties
Several studies have indicated that this compound may possess anti-inflammatory and analgesic properties. Its potential as a therapeutic agent is under investigation, particularly in relation to conditions characterized by chronic inflammation and pain .
Case Studies
- Anti-inflammatory Activity : In vitro studies demonstrated that derivatives of piperazine exhibit significant inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating potential anti-inflammatory effects .
- Neuropharmacological Effects : Research on related compounds has shown that they can influence serotonin and dopamine receptor activity, which may suggest similar effects for this compound. This could position it as a candidate for further studies in treating mood disorders or neurodegenerative diseases .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound Name | Structure Features | Biological Activity | Potential Applications |
|---|---|---|---|
| This compound | Piperazine ring, benzoyl group | Anti-inflammatory, analgesic | Chronic pain management |
| 3-(4-Methylpiperazin-1-yl)propanoic Acid | Similar structure without benzoyl | Limited anti-inflammatory | Less potent than above |
| 4-(Dimethylamino)butyric Acid Hydrochloride | Different substituents | Neuroactive properties | Mood disorder treatments |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
